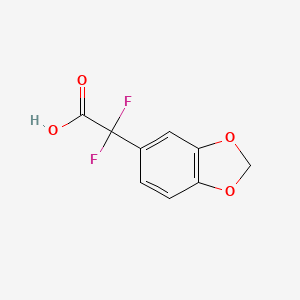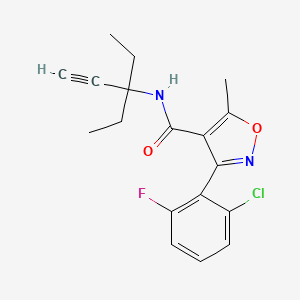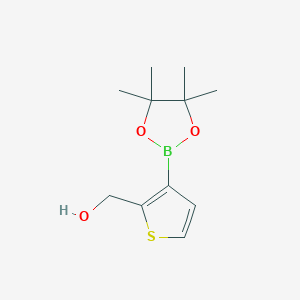
(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Organic Synthesis
Pinacol boronic esters: are pivotal in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions . This reaction is a cornerstone in creating carbon-carbon bonds, essential for constructing complex organic molecules. The stability and reactivity of these esters make them suitable for forming C-C bonds in various organic substrates.
Drug Discovery
In the realm of drug discovery, boronic esters serve as intermediates in the synthesis of potential pharmaceuticals. They are used to introduce boronic acid groups into molecules, which can interact with various biological targets. This interaction is crucial in the development of new drugs, especially in the fight against diseases where enzyme inhibition is a key strategy .
Catalysis
Boronic esters: are used in catalysis to facilitate chemical reactions. They can act as catalysts themselves or be part of a catalyst system that increases the efficiency and selectivity of chemical transformations. This is particularly important in industrial processes where high yields and specific products are desired .
Radical Chemistry
The compound is involved in radical chemistry , where it can undergo protodeboronation. This process is used in the formal anti-Markovnikov hydromethylation of alkenes, a transformation that is valuable for creating complex molecular architectures .
Biomedical Research
Lastly, in biomedical research, boronic esters are used in the development of drug delivery systems . They can be engineered to respond to specific biological triggers, such as reactive oxygen species (ROS), to release therapeutic agents at targeted sites within the body .
Mechanism of Action
Target of Action
Boronic acids and their esters are known to interact with a variety of biological targets, often through the formation of reversible covalent bonds with proteins, enzymes, and other biomolecules .
Mode of Action
The compound, being a boronic ester, is likely to undergo transmetalation in the presence of a transition metal catalyst . This process involves the transfer of an organic group from boron to the metal, which can then undergo further reactions . The exact mode of action would depend on the specific biological target and the environmental conditions.
Biochemical Pathways
Boronic esters are often used in suzuki-miyaura (sm) cross-coupling reactions, a widely applied transition metal catalyzed carbon-carbon bond-forming reaction . This could potentially affect various biochemical pathways depending on the specific context of its use.
Pharmacokinetics
It’s worth noting that boronic esters are generally considered to be relatively stable, readily prepared, and environmentally benign . The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the nature of its interactions with these targets. Given its potential use in SM coupling reactions, it could facilitate the formation of new carbon-carbon bonds, potentially leading to the synthesis of new compounds or modification of existing ones .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the rate of hydrolysis of some phenylboronic pinacol esters is known to be dependent on the pH, with the reaction rate considerably accelerated at physiological pH . Additionally, the presence of transition metal catalysts can influence the compound’s reactivity .
properties
IUPAC Name |
[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3S/c1-10(2)11(3,4)15-12(14-10)8-5-6-16-9(8)7-13/h5-6,13H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUICGXJAVAVYQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(SC=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol | |
CAS RN |
2121511-82-6 |
Source


|
| Record name | [3-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(difluoromethoxy)phenyl]-3-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2854987.png)

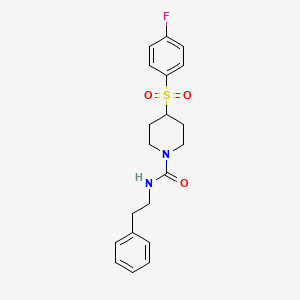

![N-(2,4-dimethoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2854991.png)
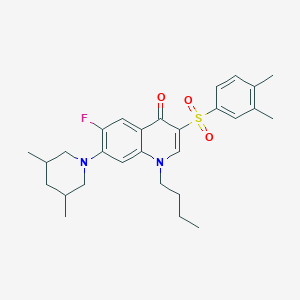
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2854994.png)

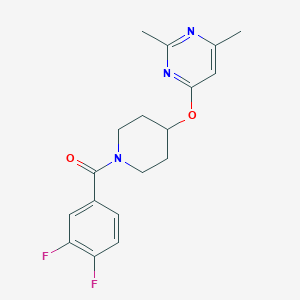

![1-[3-[(3-Fluorophenyl)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]prop-2-en-1-one](/img/structure/B2855002.png)
